2-Nitro-2-isopropyl-1,3-propanediol
Description
Properties
CAS No. |
62155-31-1 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-nitro-2-propan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C6H13NO4/c1-5(2)6(3-8,4-9)7(10)11/h5,8-9H,3-4H2,1-2H3 |
InChI Key |
UREFUUVULNQGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-nitro-2-isopropyl-1,3-propanediol, highlighting differences in molecular properties, applications, and safety:
Structural and Functional Differences
- Nitro vs. Amino Substituents: Nitro derivatives (e.g., 2-bromo-2-nitro-1,3-propanediol) exhibit antimicrobial properties due to electrophilic nitro groups, while amino derivatives (e.g., 2-amino-2-methyl-1,3-propanediol) serve as buffers or synthetic intermediates .
- Halogen vs. Alkyl Groups: Bromine in 2-bromo-2-nitro-1,3-propanediol enhances stability against hydrolysis compared to purely aliphatic nitro compounds .
Physicochemical Properties
- Solubility: Amino and hydroxyl-substituted propanediols (e.g., 2-amino-2-methyl-1,3-propanediol) are water-soluble, whereas nitro derivatives may require organic solvents due to increased hydrophobicity .
- Stability : Bromo-nitro propanediols resist hydrolysis under ambient conditions, unlike hydroxymethyl-nitro analogs, which degrade into nitrites, posing analytical challenges .
Research Findings and Data Gaps
- Antimicrobial Efficacy : Studies on 2-bromo-2-nitro-1,3-propanediol demonstrate >90% inhibition of Gram-negative bacteria at 0.1% concentration . The isopropyl analog’s activity remains unexplored but warrants testing against drug-resistant strains.
- Degradation Pathways : Nitro-propanediols degrade into nitrites in aqueous media, complicating analytical measurements unless nitrites are removed .
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